molecular formula C13H16N2O3S2 B2612435 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide CAS No. 1351634-24-6

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide

Cat. No.: B2612435
CAS No.: 1351634-24-6
M. Wt: 312.4
InChI Key: GHKMBSNRAQDMQL-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide is a synthetic small molecule characterized by its unique structure combining an ethylphenoxy ether with a thiazole-sulfonamide moiety. This configuration suggests potential for diverse biological activity, making it a compound of interest in early-stage pharmacological and biochemical research. Researchers can investigate its application as a potential inhibitor for various enzymes, particularly carbonic anhydrases, given the presence of the sulfonamide group, which is a known pharmacophore in this context . The ethylphenoxy chain may contribute to membrane permeability and influence target binding affinity and selectivity. This product is intended for non-human, non-clinical research applications only. It is not for diagnostic or therapeutic use, or for administration to humans or animals. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific use.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-2-11-3-5-12(6-4-11)18-8-10-20(16,17)15-13-14-7-9-19-13/h3-7,9H,2,8,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKMBSNRAQDMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide typically involves the following steps:

    Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-ethylphenoxyethane: The 4-ethylphenol is then reacted with 2-chloroethanesulfonyl chloride to form 4-ethylphenoxyethanesulfonyl chloride.

    Coupling with thiazole: The final step involves the reaction of 4-ethylphenoxyethanesulfonyl chloride with thiazole-2-amine in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide serves as an important intermediate for synthesizing more complex organic compounds. Its structural characteristics allow it to be utilized in creating derivatives that may exhibit enhanced properties or functionalities.

Biology

This compound has been investigated for its biological activities, particularly as an enzyme inhibitor or receptor modulator. Research indicates that it may interact with specific biological targets, potentially leading to therapeutic effects. For instance, studies have shown that derivatives of thiazole compounds exhibit antimicrobial and antiproliferative properties .

Medicine

In medical research, this compound is being explored for its potential therapeutic effects. It has been associated with anti-inflammatory and antimicrobial activities, making it a candidate for drug development aimed at treating infections or inflammatory diseases .

Case Studies in Medicine

  • Anticancer Activity : A study assessed the anticancer potential of thiazole derivatives, including those similar to this compound. The results indicated significant activity against human liver cancer cell lines (HepG2), with certain derivatives outperforming traditional chemotherapeutics like methotrexate .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against various pathogens. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting that compounds with similar structures could be effective antibiotics .

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistrySynthesis of complex moleculesVersatile building block for organic synthesis
BiologyEnzyme inhibition & receptor modulationPotential therapeutic effects observed
MedicineAnticancer & antimicrobial agentsSignificant activity against cancer cell lines and pathogens
IndustryMaterial developmentEnhancements in polymer and coating properties

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and thiazole groups can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with amino acid residues in proteins, further modulating their function.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Acetamide Backbone : The ethanesulfonamide group in the target compound may confer greater metabolic stability compared to acetamide derivatives like 12b or GSK920684A , which are more prone to hydrolysis .
  • Heterocyclic Variations : Triazole derivatives (e.g., compounds [7–9] ) exhibit tautomerism (thiol-thione equilibrium), which is absent in the target compound’s rigid thiazole-sulfonamide framework .

Spectral and Physicochemical Properties

Comparative spectral data from synthesized analogues:

Compound Class IR νC=O (cm⁻¹) IR νS-H (cm⁻¹) ¹H-NMR δ (ppm) Key Signals
Target compound (inferred) Not observed Absent Thiazole H (δ 7.2–7.8), Ethylphenoxy (δ 1.2–1.4)
Hydrazinecarbothioamides [4–6] 1663–1682 Absent NH (δ 8.5–9.0), aromatic H (δ 7.0–8.0)
1,2,4-Triazoles [7–9] Absent Absent Triazole H (δ 8.1–8.3), sulfonyl (δ 7.5–7.9)
12b 1685 Absent Chloromethyl (δ 4.5), thiazole H (δ 7.6)

Analysis :

  • The absence of νC=O in the target compound (similar to triazoles [7–9] ) confirms the sulfonamide linkage instead of an amide or ketone group .
  • Ethylphenoxy protons (δ ~1.2–1.4 ppm) distinguish the target compound from halogenated derivatives (e.g., 12b: δ 4.5 ppm for chloromethyl) .

Biological Activity

The compound 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 286.36 g/mol

This compound features a thiazole ring, which is known for its biological activity, and an ethylphenoxy group that may enhance its pharmacological properties.

  • Inhibition of Enzymatic Activity :
    • Compounds similar to this compound have been shown to inhibit various enzymes, including protein farnesyltransferase (EC 2.5.1.58), which plays a crucial role in cell signaling and proliferation . This inhibition can lead to reduced cancer cell growth and proliferation.
  • Antimicrobial Properties :
    • Sulfonamides are traditionally known for their antimicrobial properties, acting as competitive inhibitors of bacterial dihydropteroate synthase, thus disrupting folate synthesis essential for bacterial growth.
  • Neurological Effects :
    • Some studies suggest that thiazole derivatives can modulate sodium channels (Nav channels), which are critical in neuronal excitability and pain pathways . This modulation could provide therapeutic benefits in pain management.

Therapeutic Applications

  • Cancer Treatment : Due to its potential to inhibit protein farnesyltransferase, this compound may serve as a candidate in cancer therapy.
  • Antimicrobial Agents : Given its sulfonamide nature, it could be effective against a range of bacterial infections.
  • Pain Management : Its effects on sodium channels may provide avenues for treating neuropathic pain.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of thiazole derivatives, including compounds structurally related to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting a promising therapeutic role in oncology.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of sulfonamides demonstrated that derivatives similar to the target compound showed effective inhibition against several Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a broad-spectrum antibiotic.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-Amino-4-thiazolidinonesAntimicrobial
Thiazole derivativesAnticancer
Sulfonamide analogsEnzyme inhibition
MechanismDescription
Enzyme InhibitionInhibition of protein farnesyltransferase
Antibacterial ActionCompetitive inhibition of dihydropteroate synthase
Sodium Channel ModulationModulation of neuronal excitability

Q & A

Basic Research Questions

Q. What are standard protocols for synthesizing 2-(4-ethylphenoxy)-N-(thiazol-2-yl)ethanesulfonamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-ethylphenoxyethylsulfonyl chloride with 2-aminothiazole in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction progress is monitored via TLC, followed by aqueous workup and crystallization (e.g., acetone) to isolate the product .
  • Key Parameters : Maintain a 3:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion. Stirring at room temperature for 12–24 hours is typical .

Q. How is structural characterization performed for this sulfonamide-thiazole derivative?

  • Analytical Techniques :

  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and thiazole C=N bands (~1600 cm⁻¹) .
  • NMR : Use 1H^1 \text{H}-NMR to confirm aromatic protons (δ 6.8–8.2 ppm) and ethylphenoxy methyl groups (δ 1.2–1.4 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological screening?

  • Antimicrobial Testing : Agar diffusion assays against S. aureus and E. coli, with MIC determination via broth microdilution .
  • Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Use : Introduce DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the thiazole amine, reducing reaction time to 6–8 hours .
  • Solvent Optimization : Replace DCM with THF to improve solubility of intermediates, achieving yields >75% .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for higher purity (>98%) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : If antimicrobial activity varies between Gram-positive and Gram-negative strains, perform:

  • SAR Analysis : Modify the ethylphenoxy group to a halogenated analog (e.g., 4-chlorophenoxy) to enhance membrane penetration .
  • Cytotoxicity Profiling : Use HEK-293 cells to rule out nonspecific toxicity .

Q. What advanced pharmacological models evaluate antitumor efficacy?

  • NCI-60 Panel Testing : Screen against 60 human cancer cell lines to identify tissue-specific activity (e.g., leukemia vs. solid tumors) .
  • Combination Therapy : Test synergy with cisplatin or doxorubicin using Chou-Talalay analysis .
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How to investigate the role of the sulfonamide moiety in target binding?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase IX or EGFR kinase .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., Nek2/Hec1) to resolve binding conformations .

Q. What strategies address low solubility in pharmacokinetic studies?

  • Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in vivo .

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